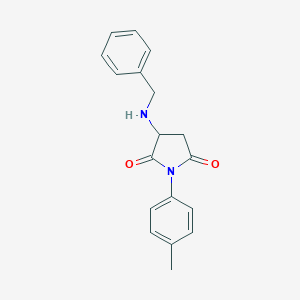![molecular formula C23H15ClN4OS B304515 5-(4-chlorophenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B304515.png)
5-(4-chlorophenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrimidine, thieno, and pyridazine rings, making it a subject of study for its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds through cyclization reactions, followed by functional group modifications. Common reagents used in these synthetic routes include α-cyano-p-chlorocinnamonitrile and various electrophilic and nucleophilic agents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions might require anhydrous conditions to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
科学研究应用
7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
4H-pyrano[3,2-h]quinoline derivatives: These compounds share structural similarities with the pyrimidine and thieno rings and have been studied for their antitumor activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their potential as epidermal growth factor receptor inhibitors, these compounds also exhibit significant biological activities.
Uniqueness
What sets 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for drug development. This structural complexity allows for diverse chemical modifications and the potential to interact with a wide range of biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C23H15ClN4OS |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C23H15ClN4OS/c1-14-18(12-7-15-5-3-2-4-6-15)19-20-21(30-22(19)27-26-14)23(29)28(13-25-20)17-10-8-16(24)9-11-17/h2-13H,1H3/b12-7+ |
InChI 键 |
GKRYJMCOMOKTOU-KPKJPENVSA-N |
SMILES |
CC1=NN=C2C(=C1C=CC3=CC=CC=C3)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)Cl |
手性 SMILES |
CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl)/C=C/C5=CC=CC=C5 |
规范 SMILES |
CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B304434.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![ethyl 1-[1-(4-{3-[3-(ethoxycarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)

![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
